molecular formula C33H29N7O B1666744 Akt1 and Akt2-IN-1 CAS No. 893422-47-4

Akt1 and Akt2-IN-1

Cat. No.: B1666744
CAS No.: 893422-47-4
M. Wt: 539.6 g/mol
InChI Key: BTUWHHFNOHVCMQ-UHFFFAOYSA-N
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Description

Akt1 and Akt2-IN-1 is a selective inhibitor that targets the serine/threonine kinases Akt1 and Akt2. These kinases are part of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in regulating cell growth, survival, and metabolism. Dysregulation of this pathway is often associated with various cancers, making this compound a valuable compound in cancer research and therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akt1 and Akt2-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired selectivity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, as well as the use of advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Akt1 and Akt2-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its selectivity and potency .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced biological activity and selectivity. These derivatives are further tested for their efficacy in inhibiting Akt1 and Akt2 kinases .

Scientific Research Applications

Akt1 and Akt2-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the role of Akt1 and Akt2 in tumor growth, survival, and metastasis. The compound is also valuable in drug development, as it helps identify potential therapeutic targets and evaluate the efficacy of new cancer treatments .

In biology, this compound is used to investigate the signaling pathways involved in cell growth, metabolism, and apoptosis. This research provides insights into the molecular mechanisms underlying various diseases, including cancer, diabetes, and neurodegenerative disorders .

Mechanism of Action

Akt1 and Akt2-IN-1 exerts its effects by selectively inhibiting the activity of Akt1 and Akt2 kinases. These kinases are activated by phosphorylation at specific residues, which triggers downstream signaling pathways involved in cell growth, survival, and metabolism. By inhibiting Akt1 and Akt2, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Akt1 and Akt2-IN-1 is unique in its selectivity for Akt1 and Akt2 kinases, distinguishing it from other inhibitors that target the entire PI3K/Akt/mammalian target of rapamycin (mTOR) pathway. Similar compounds include ALM301, a subtype-selective allosteric inhibitor of Akt1 and Akt2, and other Akt inhibitors like capivasertib and ipatasertib, which are currently being tested in clinical trials .

Conclusion

This compound is a valuable compound in scientific research and drug development, particularly in the field of cancer therapy. Its selective inhibition of Akt1 and Akt2 kinases provides insights into the molecular mechanisms underlying various diseases and helps identify potential therapeutic targets. The compound’s unique properties and wide range of applications make it a crucial tool in advancing our understanding of cell signaling and disease progression.

Properties

IUPAC Name

3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUWHHFNOHVCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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